

Carnostatine Hydrochloride (SAN9812): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Carnostatine hydrochloride

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An In-depth Examination of a Potent Carnosinase 1 Inhibitor for Diabetic Nephropathy Research

Introduction

Carnostatine hydrochloride, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1), a dipeptidase responsible for the degradation of carnosine (β -alanyl-L-histidine).^{[1][2][3][4][5]} Carnosine plays a crucial role in protecting tissues from glycoxidative stress, a key pathological factor in diabetic nephropathy.^{[4][6]} However, the therapeutic potential of exogenous carnosine in humans is limited by its rapid hydrolysis by high levels of circulating CN1.^{[4][6]} **Carnostatine hydrochloride** offers a promising strategy to overcome this limitation by inhibiting CN1, thereby increasing endogenous and exogenous carnosine levels, particularly in the kidneys.^{[4][6]} This technical guide provides a comprehensive overview of **Carnostatine hydrochloride** for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Compound Details

| Parameter | Value | Reference |
|-----------------------|---|--------------|
| Compound Name | Carnostatine hydrochloride | [1][2] |
| Synonym | SAN9812 hydrochloride | [1][2] |
| Molecular Formula | C ₁₀ H ₁₇ ClN ₄ O ₄ | |
| Molecular Weight | 292.72 g/mol | |
| Mechanism of Action | Potent and selective inhibitor of Carnosinase 1 (CN1) | |
| Therapeutic Potential | Treatment of diabetic nephropathy (DN) | [1][2][3][7] |

Quantitative Data

In Vitro Inhibitory Activity

| Parameter | Value | Conditions | Reference |
|--|-------|---------------------------------|--------------|
| K _i (human recombinant CN1) | 11 nM | - | [1][2][3][4] |
| IC ₅₀ (human recombinant CN1) | 18 nM | Carnosine concentration: 200 µM | [1][3] |

In Vivo Efficacy in a Transgenic Mouse Model

| Parameter | Dosage | Effect | Reference |
|--------------------------|----------------------------------|---|-----------|
| CN1 Activity Reduction | 30 mg/kg (subcutaneous) | Sustained reduction in circulating CN1 activity | [1][3][4] |
| Carnosine Level Increase | Co-administration with carnosine | Up to 100-fold increase in plasma and kidney carnosine levels | [1][3][4] |

Experimental Protocols

While the complete supplementary materials from the primary literature were not accessible, this section provides detailed methodologies for key experiments based on available information and established protocols.

Carnosinase 1 (CN1) Inhibition Assay

This protocol is based on the method described by Teufel et al. (2002) and referenced in the primary literature for SAN9812.

Objective: To determine the in vitro inhibitory activity of **Carnostatine hydrochloride** against human recombinant CN1.

Materials:

- Human recombinant CN1
- **Carnostatine hydrochloride** (SAN9812)
- Carnosine (substrate)
- Phosphate-buffered saline (PBS), pH 7.4
- Trichloroacetic acid (TCA)
- O-phthaldialdehyde (OPA)
- 96-well microplates
- Fluorometric plate reader

Procedure:

- Enzyme and Inhibitor Preparation: Prepare a stock solution of human recombinant CN1 in PBS. Prepare serial dilutions of **Carnostatine hydrochloride** in PBS to achieve a range of final concentrations.

- **Reaction Mixture:** In a 96-well plate, add the CN1 enzyme solution and the **Carnostatine hydrochloride** solution (or vehicle control).
- **Initiation of Reaction:** Initiate the enzymatic reaction by adding the carnosine substrate. The final concentration of carnosine should be close to its K_m value (approximately 190 μM) for IC_{50} determination.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period.
- **Termination of Reaction:** Stop the reaction by adding TCA solution.
- **Quantification of Histidine:** The product of carnosine hydrolysis is histidine. Quantify the amount of histidine produced using the OPA method, which forms a fluorescent adduct with histidine.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **Carnostatine hydrochloride**. Determine the IC_{50} value by fitting the data to a dose-response curve. The K_i value can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

In Vivo Pharmacokinetic and Efficacy Studies in a Human CN1 Transgenic Mouse Model

This protocol describes a general procedure for assessing the in vivo effects of **Carnostatine hydrochloride**.

Objective: To evaluate the pharmacokinetic profile and efficacy of **Carnostatine hydrochloride** in reducing circulating CN1 activity and increasing carnosine levels in a relevant animal model.

Animal Model: Human CN1 transgenic (TG) mice. These mice overexpress human CN1, providing a more clinically relevant model for studying CN1 inhibitors.

Materials:

- **Carnostatine hydrochloride** (SAN9812)
- Carnosine
- Sterile saline solution
- Blood collection supplies (e.g., micro-hematocrit tubes, syringes)
- Anesthesia (e.g., isoflurane)
- Equipment for tissue homogenization and analysis

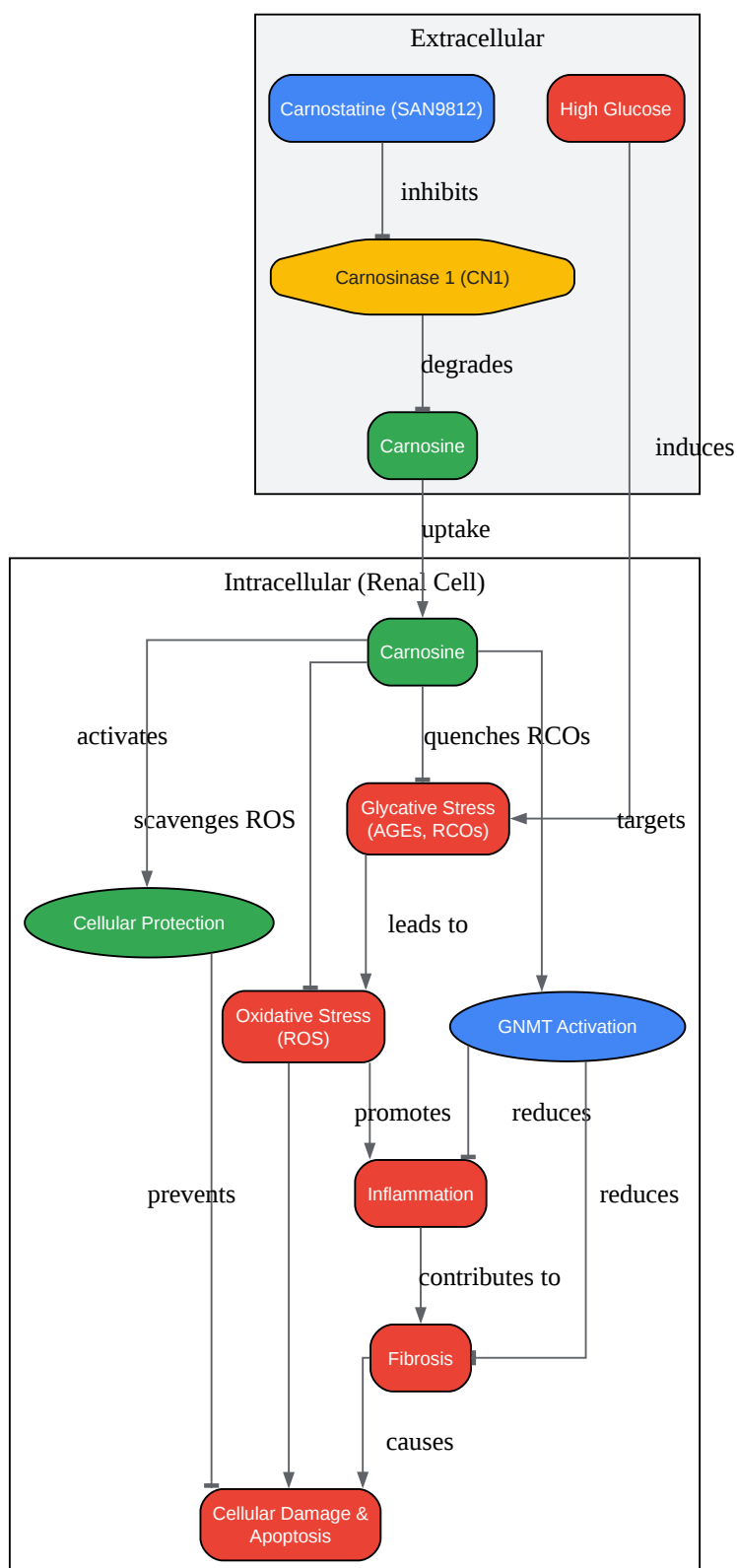
Procedure:

- **Animal Acclimatization:** Acclimate the human CN1 transgenic mice to the laboratory conditions for at least one week before the experiment.
- **Drug Administration:**
 - **Pharmacokinetics:** Administer a single subcutaneous injection of **Carnostatine hydrochloride** (e.g., 30 mg/kg) dissolved in sterile saline.
 - **Efficacy (Carnosine Levels):** Co-administer **Carnostatine hydrochloride** (30 mg/kg, s.c.) and carnosine.
- **Blood Sampling:** Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours). Blood can be collected via tail vein or saphenous vein for survival studies, or via cardiac puncture for terminal studies.
- **Tissue Collection:** At the end of the study, euthanize the animals and collect tissues of interest, particularly the kidneys.
- **Sample Processing:**
 - **Plasma/Serum:** Separate plasma or serum from the blood samples for analysis of **Carnostatine hydrochloride** concentration (for PK) and CN1 activity.

- Tissue Homogenates: Homogenize the kidney tissue to measure carnosine concentrations.
- Bioanalysis:
 - Carnostatine Concentration: Use a validated analytical method, such as LC-MS/MS, to determine the concentration of **Carnostatine hydrochloride** in plasma samples.
 - CN1 Activity: Measure CN1 activity in serum samples using the enzymatic assay described above.
 - Carnosine Concentration: Quantify carnosine levels in plasma and kidney homogenates using a suitable analytical method (e.g., HPLC with fluorescence detection).
- Data Analysis:
 - Pharmacokinetics: Calculate key pharmacokinetic parameters such as C_{max} , T_{max} , AUC, and half-life.
 - Efficacy: Compare the CN1 activity and carnosine levels in the treated groups to the control group to determine the efficacy of **Carnostatine hydrochloride**.

Visualizations

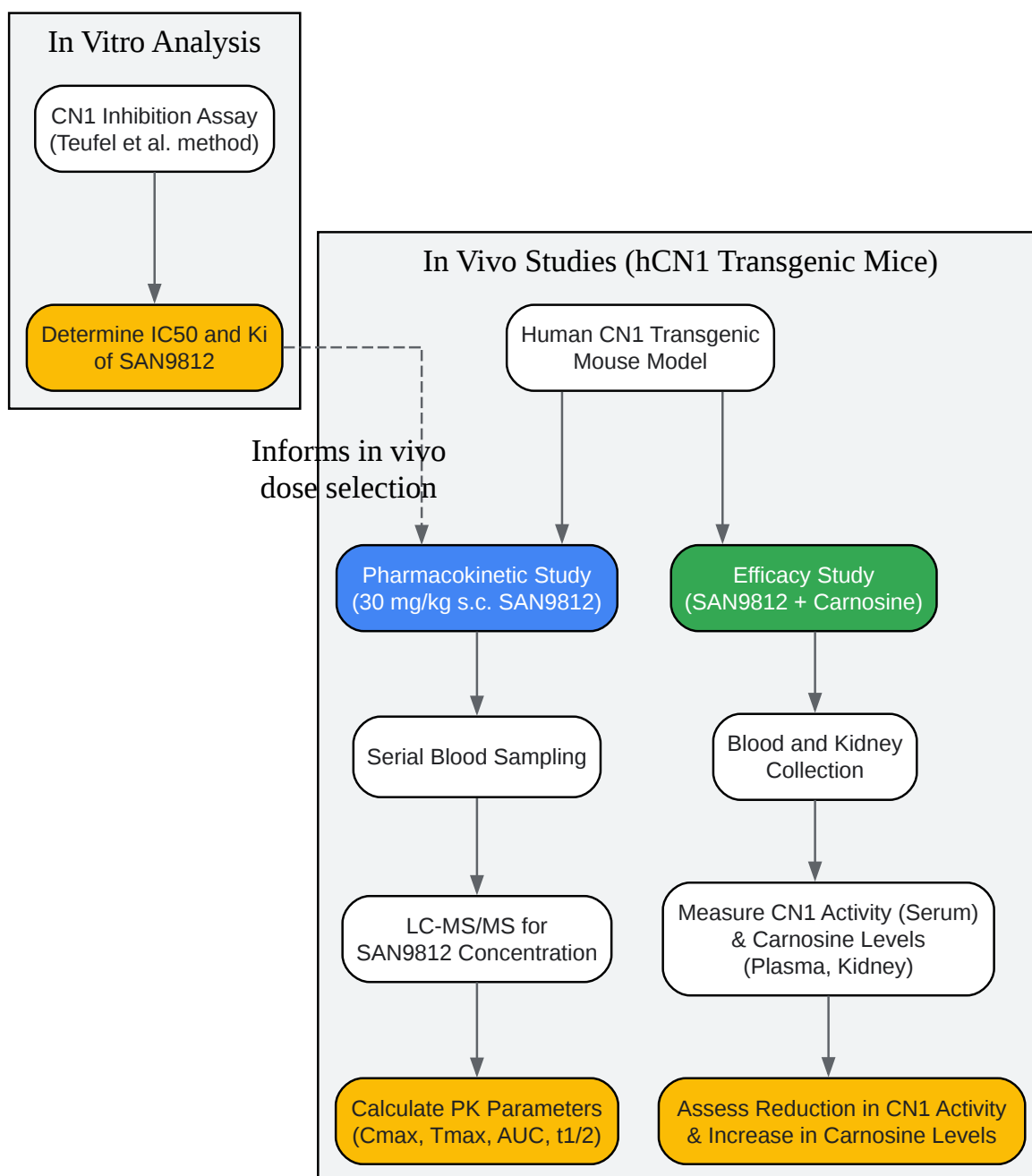
Signaling Pathway



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Caption: Protective mechanism of carnosine in diabetic nephropathy, enhanced by Carnostatine (SAN9812).

Experimental Workflow



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